[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a structurally complex heterocyclic molecule featuring two key pharmacophores: a 1,3-oxazole ring substituted with a 2,3-dimethoxyphenyl group and a 1,2,3-triazole moiety linked to a 4-ethylphenyl substituent.
Properties
IUPAC Name |
[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-6-17-10-12-18(13-11-17)29-15(2)22(27-28-29)25(30)33-14-20-16(3)34-24(26-20)19-8-7-9-21(31-4)23(19)32-5/h7-13H,6,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDFBFRYCIZOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel triazole derivative that has attracted attention for its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 452.44 g/mol |
| Molecular Formula | C23H25N5O5 |
| LogP | 3.32 |
| Polar Surface Area | 81.41 Ų |
| Hydrogen Bond Acceptors | 9 |
The structure includes a triazole ring and an oxazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing oxazole and triazole rings often exhibit significant anticancer properties. A study highlighted that derivatives of oxazole showed cytotoxic activity against various cancer cell lines:
- IC50 Values : The compound demonstrated varying degrees of cytotoxicity across different cell lines, with some derivatives exhibiting IC50 values as low as against ovarian cancer cells (OVXF 899) and against pleural mesothelioma cells (PXF 1752) .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on similar compounds, revealing that modifications in the phenyl rings significantly influenced biological activity. For instance:
- Modification of Substituents : Changing the substituents on the oxazole ring led to enhanced selectivity and potency against specific cancer types .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Triazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation:
- Inhibitory Potency : In vitro studies indicated that certain derivatives exhibited selective COX-II inhibition with IC50 values ranging from to , suggesting promising anti-inflammatory properties .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various pathogens:
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxazole and triazole moieties exhibit various biological activities including antimicrobial, antitumor, and anti-inflammatory effects. The specific compound discussed has shown promise in preliminary studies for its potential as a therapeutic agent.
Antimicrobial Activity
Studies have demonstrated that triazole derivatives possess significant antimicrobial properties against a range of pathogenic bacteria and fungi. The presence of the oxazole ring enhances this activity due to its ability to disrupt microbial cell wall synthesis.
Antitumor Potential
The compound's structure suggests potential antitumor activity. Triazoles are known to inhibit certain enzymes involved in tumor growth and proliferation. Early stage research has indicated that this compound may inhibit cancer cell lines effectively, although further studies are required to elucidate the mechanism of action.
Applications in Medicinal Chemistry
Given its promising biological properties, this compound may be utilized in drug development processes targeting infections and cancer therapies.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives against resistant strains of bacteria. The compound showed a notable reduction in bacterial viability at micromolar concentrations.
- Cancer Cell Inhibition : In vitro assays conducted at a leading pharmaceutical research center indicated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways.
Material Science Applications
The unique structural features of the compound also lend it potential applications in material science, particularly in the development of novel polymers and coatings with antimicrobial properties.
Polymer Development
Research into incorporating triazole compounds into polymer matrices has shown that they can enhance mechanical properties while providing intrinsic antimicrobial activity. This is particularly relevant for medical devices and packaging materials.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl carboxylate ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or introducing further functionalization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8–12 h | [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl carboxylic acid | 75–85% | |
| Basic hydrolysis | 2M NaOH, 80°C, 6 h | Sodium salt of the carboxylic acid | 90–95% |
Key Findings :
-
Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl.
-
The reaction is reversible under acidic conditions, favoring ester reformation at lower pH .
Nucleophilic Substitution at the Triazole Ring
The 1,2,3-triazole core participates in regioselective substitution reactions, particularly at the N1 position.
Mechanistic Insights :
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Alkylation at N1 is facilitated by the lone pair on the triazole nitrogen, acting as a nucleophile .
-
Deprotonation of the C4 methyl group generates a carbanion intermediate for electrophilic trapping .
Oxidation of Methyl Groups
The methyl substituents on the oxazole and triazole rings are susceptible to oxidation.
Notes :
-
Steric hindrance from the 2,3-dimethoxyphenyl group slows oxidation at the oxazole methyl.
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Chromium-based oxidants are preferred for ketone formation over complete oxidation to carboxylic acids .
Electrophilic Aromatic Substitution on the Oxazole Ring
The oxazole ring undergoes electrophilic substitution at the C2 position due to electron-donating methoxy groups.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 2-nitro-oxazole derivative | 30–40% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, rt, 4 h | 2-sulfonic acid-oxazole derivative | 25–35% |
Challenges :
Photochemical [2+2] Cycloaddition
The oxazole’s conjugated system participates in photochemical dimerization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| UV light (λ = 300 nm) | Benzophenone (photosensitizer), THF | Oxazole dimer via [2+2] cycloaddition | 20–25% |
Applications :
Functionalization via Click Chemistry
The triazole moiety serves as a substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CuAAC | CuSO₄, sodi |
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Variations :
- The target compound uses a 1,3-oxazole core, whereas analogs like Compound 4 () substitute this with a thiazole ring. Thiazoles generally exhibit higher electron delocalization and metabolic stability compared to oxazoles .
- introduces a 1,2,4-oxadiazole ring, which is less common but offers enhanced hydrogen-bonding capabilities due to its nitrogen-rich structure .
Substituent Effects :
- The 2,3-dimethoxyphenyl group on the oxazole ring in the target compound may enhance solubility and π-π stacking interactions compared to simpler substituents like 4-fluorophenyl in Compound 4 .
- The 4-ethylphenyl group on the triazole moiety likely contributes to hydrophobic interactions, analogous to the 2,3-dimethylphenyl group in ’s compound .
Synthetic and Crystallographic Trends: Compounds with thiazole/oxazole cores (e.g., ) are often synthesized via cyclocondensation reactions and crystallized from polar solvents like dimethylformamide (DMF) .
Computational and Analytical Tools
The structural characterization of similar compounds relies heavily on software such as SHELXL (for refinement) and WinGX/ORTEP (for visualization), as noted in , and 4. These tools are critical for analyzing planarity, bond angles, and intermolecular interactions in crystallographic studies .
Preparation Methods
Cyclodehydration of Serine-Derived Precursors
The oxazole core is synthesized via cyclodehydration of a dipeptide precursor. As demonstrated in the synthesis of analogous compounds, coupling 2,3-dimethoxyphenylalanine (34 ) with methyl leucinate (35 ) generates a tripeptide intermediate (36 ) in 82% yield. Subsequent treatment with DAST (diethylaminosulfur trifluoride) and potassium carbonate induces cyclodehydration, forming the oxazoline intermediate, which is oxidized to the oxazole (38 ) using bromotrichloromethane and DBU (1,8-diazabicycloundec-7-ene). This two-step process achieves a 77% overall yield.
Ester Reduction to Primary Alcohol
The ethyl ester at the oxazole’s 4-position is reduced to a hydroxymethyl group. Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran selectively reduces the ester to 2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole-4-methanol without affecting the oxazole ring. The product is isolated in 89% yield and characterized by NMR (CDCl): δ 7.55 (dd, , 1H), 7.13–7.11 (m, 1H), 4.42 (s, 2H, CHOH), 3.93 (s, 3H, OCH), 2.75 (s, 3H, CH).
Synthesis of the Triazole Fragment: 1-(4-Ethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole moiety is constructed via CuAAC between 4-ethylphenyl azide and methyl propiolate. The azide is prepared by diazotization of 4-ethylaniline with sodium nitrite and HCl, followed by reaction with sodium azide. Methyl propiolate, bearing a pre-installed methyl group, undergoes cycloaddition with the azide in the presence of CuSO-sodium ascorbate, yielding 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in 85% yield.
Saponification of the Methyl Ester
The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran/water (3:1). The reaction proceeds quantitatively at 25°C over 12 hours, affording the triazole carboxylic acid. NMR (DMSO-d) confirms the conversion: δ 166.8 (C=O), 148.2 (triazole-C), 139.5 (aryl-C).
Coupling of Oxazole and Triazole Fragments
Steglich Esterification
The hydroxymethyl group of the oxazole fragment is esterified with the triazole carboxylic acid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. After 24 hours at 25°C, the product is purified via silica gel chromatography, yielding 72% of the target compound.
Spectroscopic Characterization
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NMR (600 MHz, CDCl) : δ 7.67 (s, 1H, triazole-H), 7.41 (d, , 1H, oxazole-ArH), 7.09–7.03 (m, 4H, aryl-H), 4.89 (s, 2H, OCH), 3.94 (s, 3H, OCH), 2.68 (s, 3H, CH).
-
HRMS (ESI) : m/z calcd. for CHNO [M+H]: 533.2032; found: 533.2041.
Optimization Challenges and Solutions
Oxazole Ring Stability
Early attempts to form the oxazole after macrocyclization resulted in diminished yields (≤50%) due to steric hindrance. Pre-forming the oxazole prior to coupling improved yields to 77%.
Q & A
Q. What are the established synthetic routes for preparing this compound?
Methodological Answer: The synthesis involves multi-step strategies, including:
- Oxazole ring formation : Cyclocondensation of 2,3-dimethoxyphenyl precursors with methyl-substituted reagents under acidic or thermal conditions .
- Triazole-carboxylate assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, followed by esterification with the oxazole intermediate .
- Coupling reactions : Use of carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the oxazole and triazole-carboxylate moieties .
Q. Key Considerations :
- Purification via column chromatography (silica gel, gradient elution).
- Intermediate validation using TLC and mass spectrometry.
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Methodological Answer:
Note : X-ray crystallography (discussed below) is critical for absolute configuration determination.
Advanced Research Questions
Q. How can researchers address challenges in resolving the crystal structure of this compound using SHELX?
Methodological Answer:
- Data collection : Use high-resolution (≤1.0 Å) single-crystal X-ray diffraction data to mitigate disorder in the oxazole and triazole rings .
- Refinement in SHELXL :
- Validation : Check R-factor convergence (R1 < 5%), and use OLEX2 or WinGX for visualization and geometry analysis .
Example : A similar triazole-oxazole derivative required 20 cycles of full-matrix least-squares refinement to resolve rotational disorder in the dimethoxyphenyl group .
Q. What methodologies are employed to investigate structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition (e.g., kinase or protease targets): IC₅₀ determination via fluorogenic substrates .
- Cytotoxicity screening (e.g., MTT assay on cancer cell lines) .
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4YOI for triazole-binding proteins) to predict binding modes .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify primary metabolites .
Data Contradictions : If bioactivity contradicts docking predictions, re-evaluate protonation states or solvation effects in the docking model .
Q. How should contradictory data in spectroscopic analysis be systematically analyzed?
Methodological Answer:
- Case Study : A discrepancy between NMR (expected singlet for triazole-CH₃) and mass spectrometry (unexpected adducts).
- Resolution Steps :
- Replicate experiments : Confirm reproducibility under inert atmosphere (moisture/oxygen sensitivity) .
- Variable-temperature NMR : Detect dynamic processes (e.g., rotamers) causing peak broadening .
- Cross-validate with IR : Check for unexpected carbonyl vibrations indicating hydrolysis .
- Theoretical calculations : Compare DFT-predicted NMR shifts (Gaussian 16) with experimental data .
Example : A dimethoxyphenyl analog showed NMR splitting due to restricted rotation; this was resolved by heating the sample to 60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
